Dimethyl[3-(phenylphosphanyl)propyl]germyl
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Overview
Description
Dimethyl[3-(phenylphosphanyl)propyl]germyl is an organogermanium compound that features a germanium atom bonded to a dimethyl group and a 3-(phenylphosphanyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[3-(phenylphosphanyl)propyl]germyl typically involves the reaction of a germanium precursor with a phosphanylpropyl derivative. One common method is the reaction of dimethylgermanium dichloride with 3-(phenylphosphanyl)propyl lithium under an inert atmosphere. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(phenylphosphanyl)propyl]germyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The phenylphosphanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce germane (GeH4).
Scientific Research Applications
Dimethyl[3-(phenylphosphanyl)propyl]germyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-germanium complexes.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: The compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which dimethyl[3-(phenylphosphanyl)propyl]germyl exerts its effects involves its ability to form stable complexes with metals and other compounds. The germanium atom can coordinate with various ligands, while the phenylphosphanyl group can participate in electron transfer processes. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
Dimethylgermanium dichloride: A precursor used in the synthesis of dimethyl[3-(phenylphosphanyl)propyl]germyl.
Triphenylphosphine: A similar phosphine compound used in coordination chemistry.
Germane (GeH4): A simple germanium hydride used in semiconductor manufacturing.
Uniqueness
This compound is unique due to its combination of germanium and phosphanyl groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination and electron transfer capabilities.
Properties
CAS No. |
54770-07-9 |
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Molecular Formula |
C11H18GeP |
Molecular Weight |
253.86 g/mol |
InChI |
InChI=1S/C11H18GeP/c1-12(2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |
InChI Key |
SRAXXATWRXAKJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)CCCPC1=CC=CC=C1 |
Origin of Product |
United States |
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